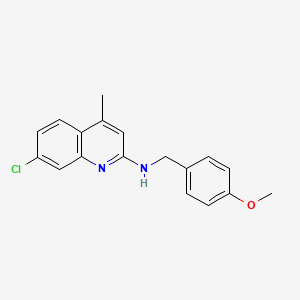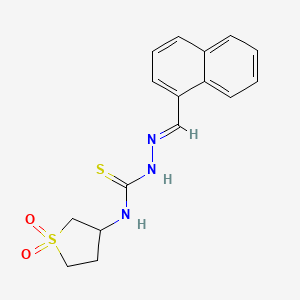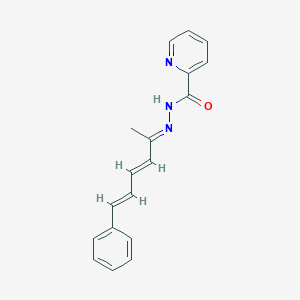![molecular formula C15H20N2O3 B3869208 N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide](/img/structure/B3869208.png)
N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide
説明
N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide, commonly known as HPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. HPPB is a relatively new compound, and its synthesis method was first reported in 2015. Since then, several studies have been conducted to investigate its properties and potential applications.
作用機序
The mechanism of action of HPPB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, HPPB has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of cell survival and proliferation. In plants, HPPB has been shown to activate various stress-responsive genes, including those involved in the biosynthesis of stress-related hormones and antioxidants.
Biochemical and Physiological Effects:
HPPB has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, the induction of apoptosis, the enhancement of plant growth, and the improvement of stress tolerance. In cancer cells, HPPB has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. In plants, HPPB has been shown to increase the activity of various enzymes involved in the biosynthesis of stress-related hormones, including abscisic acid and jasmonic acid.
実験室実験の利点と制限
HPPB has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various scientific fields. However, there are also some limitations associated with the use of HPPB in lab experiments, including its limited solubility in water and its potential toxicity to cells and organisms at high concentrations.
将来の方向性
There are several future directions for the research and development of HPPB, including the investigation of its potential applications in drug discovery, the optimization of its synthesis method, and the development of novel materials based on HPPB. In drug discovery, HPPB could be further investigated as a potential anti-cancer agent, and its mechanism of action could be elucidated to identify potential targets for drug development. In material science, HPPB could be used as a building block for the synthesis of novel materials with unique properties, including high thermal stability and electrical conductivity. The optimization of its synthesis method could also lead to the development of more efficient and cost-effective methods for the large-scale production of HPPB.
科学的研究の応用
HPPB has shown potential applications in various scientific fields, including medicine, agriculture, and material science. In medicine, HPPB has been shown to have anti-inflammatory and anti-cancer properties. It has been reported to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. In agriculture, HPPB has been shown to enhance plant growth and increase crop yield. It has been reported to improve the resistance of plants to various environmental stresses, including drought, salinity, and heavy metal toxicity. In material science, HPPB has been used as a building block for the synthesis of novel materials with unique properties, including high thermal stability and electrical conductivity.
特性
IUPAC Name |
N-[1-(3-hydroxypropylamino)-3-methyl-1-oxobut-2-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11(2)13(15(20)16-9-6-10-18)17-14(19)12-7-4-3-5-8-12/h3-5,7-8,18H,6,9-10H2,1-2H3,(H,16,20)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNCQQQXPGUYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)NCCCO)NC(=O)C1=CC=CC=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Hydroxy-propylcarbamoyl)-2-methyl-propenyl]-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-methyl-1H-indole-2,3-dione 3-[N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone]](/img/structure/B3869159.png)
![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3869166.png)


![2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3869192.png)
![(3-fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B3869200.png)
![(2,5-difluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B3869221.png)
![4-chlorobenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3869224.png)